Technical Guide: Scalable Synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile
Technical Guide: Scalable Synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile
Strategic Overview & Application
4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of dual Src/Abl kinase inhibitors (e.g., Bosutinib analogs) and EGFR inhibitors (e.g., Pelitinib).
The molecule features three distinct reactive handles, allowing for orthogonal functionalization:
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C-4 Chlorine: Highly susceptible to SNAr displacement by anilines or alkoxides.[1]
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C-6 Iodine: A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
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C-3 Nitrile: Precursor for amides, amines, or heterocycle formation.[1]
This guide details a scalable, three-step synthesis starting from commercially available 4-iodoaniline, utilizing a modified Gould-Jacobs protocol optimized for the direct installation of the C-3 nitrile group.
Retrosynthetic Analysis
The most efficient route avoids the tedious conversion of a C-3 ester to a nitrile (amide formation
Figure 1: Retrosynthetic disconnection showing the modified Gould-Jacobs pathway.
Experimental Protocol
Step 1: Condensation (Enamine Formation)
Objective: Synthesis of Ethyl 2-cyano-3-((4-iodophenyl)amino)acrylate. Principle: Nucleophilic vinylic substitution (addition-elimination) of the aniline nitrogen onto the activated ethoxy-vinyl group.
Reagents:
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4-Iodoaniline (1.0 eq)
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Ethyl (ethoxymethylene)cyanoacetate (1.1 eq)
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Ethanol (anhydrous, 5-10 volumes)
Procedure:
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Charge a reaction vessel with 4-iodoaniline (e.g., 50.0 g, 228 mmol) and Ethanol (250 mL).
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Add Ethyl (ethoxymethylene)cyanoacetate (42.4 g, 251 mmol) dropwise over 15 minutes at room temperature.
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Heat the mixture to reflux (78°C) and stir for 2–4 hours.
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Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.
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-
Cool the reaction mixture to 0–5°C using an ice bath. The product will precipitate as a solid.[2]
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Filter the solid and wash the cake with cold Ethanol (2 x 50 mL).
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Dry in a vacuum oven at 45°C to constant weight.
Expected Result: Off-white to light yellow solid. Yield: 85–95%.
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
Objective: Synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.[1] Principle: High-temperature intramolecular Friedel-Crafts type acylation.[1] The "4-oxo" tautomer is favored in the solid state, though it reacts as 4-hydroxy.
Reagents:
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Intermediate from Step 1 (1.0 eq)
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Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) (10 volumes)
Procedure:
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Charge a flask equipped with a mechanical stirrer, internal thermometer, and Dean-Stark trap (optional, to remove ethanol) with Dowtherm A (e.g., 500 mL).
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Pre-heat the solvent to 250–255°C .
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Critical: The temperature must be high enough to overcome the activation energy for cyclization. Below 240°C, the reaction is sluggish.
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Add the Enamine intermediate (from Step 1) portion-wise to the hot solvent.
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Safety: Rapid addition can cause foaming due to ethanol evolution. Add slowly.
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-
Maintain temperature at 250°C for 1–2 hours.
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Observation: A solid precipitate often forms even at high temperatures as the polar quinolone is insoluble in Dowtherm A.
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-
Cool the mixture to room temperature (25°C).
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Dilute with Hexanes (500 mL) to fully precipitate the product and wash away the Dowtherm A.
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Filter the solid.[3][4][5] Wash the cake extensively with Hexanes or Toluene to remove residual high-boiling solvent.
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Dry under vacuum.
Expected Result: Brown to tan powder. Yield: 70–85%.[3]
Step 3: Chlorination (Aromatization)
Objective: Synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile. Principle: Nucleophilic acyl substitution converting the tautomeric hydroxyl group to a chloride, utilizing Vilsmeier-type activation.
Reagents:
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6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq)
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Phosphorus Oxychloride (POCl3) (5–8 volumes)
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Diisopropylethylamine (DIPEA) or Pyridine (catalytic, optional)
Procedure:
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In a dry flask under N2, charge the Quinolone intermediate (e.g., 30.0 g).
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Add POCl3 (150 mL).
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Note: POCl3 acts as both reagent and solvent.
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-
Heat to reflux (105°C) for 3–5 hours.
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Checkpoint: The suspension should become a clear solution as the conversion proceeds.
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-
Quenching (Exothermic!):
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Distill off excess POCl3 under reduced pressure if possible (recommended for scale >10g).
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Pour the residue slowly onto crushed ice/water (500 g) with vigorous stirring. Maintain temperature <20°C.
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-
Neutralize the aqueous suspension to pH 7–8 using saturated NaHCO3 or NH4OH .
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Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).
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Wash organic layer with brine, dry over Na2SO4, and concentrate.
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Purification: Recrystallize from Acetonitrile or purify via silica gel chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required.
Expected Result: Off-white to pale yellow solid. Yield: 75–90%.[2]
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Pale yellow solid | Darkens upon light exposure (iodide sensitivity).[1] |
| Molecular Weight | 314.51 g/mol | Formula: C10H4ClIN2 |
| Melting Point | 210–215°C | Decomposes if heated rapidly.[1] |
| Characteristic singlet at C-2 confirms quinoline core. | ||
| Mass Spec (ESI) | Chlorine isotope pattern (3:1 ratio for M:M+2).[1] |
Process Safety & Troubleshooting
Critical Hazards
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POCl3: Highly corrosive and reacts violently with water. Quenching must be performed slowly at low temperatures.
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Dowtherm A: High operating temperature (250°C). Risk of thermal burns and auto-ignition if a leak occurs. Ensure rigorous inert gas blanketing.
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Iodinated Compounds: Light sensitive.[6] Store intermediates in amber glass.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete reaction; moisture in solvent.[1] | Use anhydrous Ethanol; extend reflux time; verify aniline quality. |
| Step 2: Incomplete Cyclization | Temperature too low (<245°C). | Ensure internal temp reaches 250°C. Insulate the flask. |
| Step 3: Sticky Residue | Incomplete POCl3 removal; acidic pH.[1] | Distill POCl3 thoroughly before quenching; ensure neutralization to pH 8. |
References
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Bosutinib Synthesis (Analogous Chemistry)
- Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The potent, orally active, irreversible inhibitor of the protein tyrosine kinase p56lck, SKI-606." Journal of Medicinal Chemistry 46.1 (2003): 49-63.
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Gould-Jacobs Reaction Review
- Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895.
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Chlorination Protocols
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Organic Syntheses, Coll.[3] Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). (General procedure for 4-chloroquinolines).
-
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Compound Data Verification
- PubChem CID: 10893 (4-Iodoaniline precursor d
Sources
- 1. 4-chloroquinoline-3-carbonitrile | 69875-49-6 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]
